sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

Catalog No.
S12904403
CAS No.
M.F
C43H47N2NaO6S2
M. Wt
775.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-...

Product Name

sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

IUPAC Name

sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

Molecular Formula

C43H47N2NaO6S2

Molecular Weight

775.0 g/mol

InChI

InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1

InChI Key

MOFVSTNWEDAEEK-UHFFFAOYSA-M

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+]

Description

See also: Indocyanine Green (preferred); indocyanine green acid form (has active moiety).

Sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate is a complex organic compound characterized by its vibrant color and unique chemical structure. It belongs to a class of compounds known as sulfonated dyes and is notable for its stability and reactivity, making it useful in various scientific and industrial applications. The compound features multiple functional groups including sulfonate and indole derivatives, which contribute to its diverse properties and potential uses in fields such as biochemistry and materials science.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic or electrophilic substitution reactions are possible, often facilitated by halogenating agents or nucleophiles.

These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

The biological activity of sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate has been studied primarily in the context of its use as a fluorescent dye. It exhibits strong photostability and fluorescence properties that make it suitable for applications in biological imaging and diagnostics. The compound is particularly useful in visualizing biological tissues due to its ability to bind selectively to certain cellular components.

The synthesis of sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate involves several key steps:

  • Formation of the Benzo[e]indole Core: This is achieved through the condensation of appropriate aromatic aldehydes with indole derivatives under acidic conditions.
  • Introduction of the Sulfonate Group: Sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid introduce the sulfonate group into the structure.
  • Attachment of the Butane-1-Sulfonate Group: This final step involves reacting the intermediate compound with butane-1-sulfonyl chloride in the presence of a base like pyridine.

These methods allow for the precise construction of this complex molecular architecture.

Sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate has a variety of applications:

  • Fluorescent Dyes: Used extensively in biological imaging and diagnostics due to its strong fluorescence properties.
  • Photodynamic Therapy: Potentially useful in medical treatments that utilize light-sensitive compounds to target diseased cells.

These applications highlight the compound's versatility in both research and clinical settings.

Research into the interaction studies of sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-y]]hepta... indicates that it can interact with various biomolecules. These interactions often involve binding to proteins or nucleic acids, which can lead to significant changes in their function. Understanding these interactions is crucial for optimizing its use in biological applications.

Sodium;4-[2-{(2E)-2-{(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indolium]-2,4-pentadienylidene}-1,1-dimethylbenzo[e]indol}-butanesulfonate is one such similar compound. While it shares structural similarities with sodium;4-[...], it differs in substitution patterns and core structures.

Similar Compounds

Here are some similar compounds that highlight the uniqueness of sodium;4-[...]:

Compound NameStructural FeaturesUnique Aspects
Sodium 4-[...]-butanesulfonateSimilar structure but different substitution patternVarying reactivity profiles
Sodium 5-[...]-sulfonateContains similar functional groupsDifferent core structure leading to distinct properties

These comparisons emphasize the unique combination of functional groups present in sodium;4-[...] that contributes to its specific applications and reactivity profiles.

Hydrogen Bond Acceptor Count

7

Exact Mass

774.27732385 g/mol

Monoisotopic Mass

774.27732385 g/mol

Heavy Atom Count

54

Dates

Last modified: 08-10-2024

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